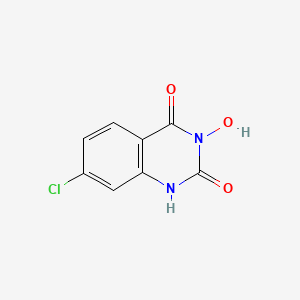![molecular formula C18H15NO3 B10845593 7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845593.png)
7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol is a complex organic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused chromene and quinoline ring system, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol can be achieved through various synthetic routes. One efficient method involves the use of triflic anhydride and 2-fluoropyridine to promote intramolecular cycloaddition reactions of salicylic-acid-derived N-phenyl-ortho-propynyloxy benzamides under mild, metal-free conditions . Another approach involves the Michael initiated ring closure (MIRC) reaction with in situ generated 3-(arylmethylene)chroman-2,4-diones in ethylene glycol, which is an eco-friendly and economical process .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that can be carried out under mild conditions. The use of green solvents and catalyst-free conditions is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the compound, such as hydroxyl and ethyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce dihydroquinoline compounds .
Scientific Research Applications
7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic effects against various cancer cell lines . Additionally, it has been explored as a fluorescent probe for the detection of biological components such as thiols and pH variations .
Mechanism of Action
The mechanism of action of 7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol involves its interaction with specific molecular targets and pathways. It has been shown to act as a selective estrogen receptor beta ligand, binding to the receptor with high affinity and modulating its activity . This interaction can lead to the regulation of gene expression and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol include other chromenoquinolines and chromenopyridines. Examples include 6H-chromeno[4,3-b]quinoline and chromeno[4,3-b]pyridine derivatives .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological activities. Its ability to act as a selective estrogen receptor beta ligand and its potential as a fluorescent probe make it a valuable compound for both medicinal and analytical applications .
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol |
InChI |
InChI=1S/C18H15NO3/c1-2-12-14-7-10(20)4-6-16(14)19-18-13-5-3-11(21)8-17(13)22-9-15(12)18/h3-8,20-21H,2,9H2,1H3 |
InChI Key |
OGDCTCUVBBYZTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2COC3=C(C2=NC4=C1C=C(C=C4)O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845541.png)

![7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845544.png)

![7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845551.png)





